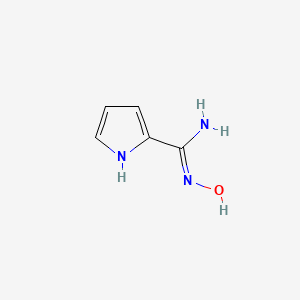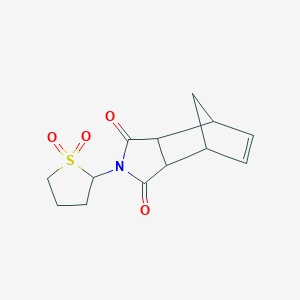
(3aR,7aS)-2-(1,1-dioxidotetrahydrothiophen-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,7aS)-2-(1,1-dioxidotetrahydrothiophen-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C13H15NO4S and its molecular weight is 281.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
Compounds containing methanoisoindole units, closely related to the specified chemical, have demonstrated significant anticancer activity against C6 gliocarcinoma cells in rats. Additionally, these compounds exhibited antimicrobial activity against various human pathogen microorganisms. This suggests their potential in developing treatments for cancer and bacterial infections (Kocyigit et al., 2017).
Enzyme Inhibition
Several studies have explored the inhibitory effects of compounds related to the specified chemical on enzymes such as carbonic anhydrase I and II, acetylcholinesterase, and aldose reductase. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications in conditions like glaucoma, neurological disorders, and diabetic complications. For example, specific derivatives have shown impressive inhibition of carbonic anhydrase I and II with low nanomolar Ki values (Kocyigit et al., 2016).
Antibacterial Screening
Novel derivatives of the chemical have shown potent antibacterial activity against various microorganisms, including Staphylococcus pyogenes and Clostridium perfringens. This highlights the potential of these compounds in developing new antibacterial agents (Özbek et al., 2017).
Potential Antipsychotic Effect
Research into N-substituted cyclic imide derivatives, structurally related to the specified chemical, has indicated potential antipsychotic effects. These compounds showed potent activities on dopamine and serotonin receptors, suggesting their use in treating psychiatric disorders (Xu et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of this compound are the N-methyl-D-aspartate (NMDA) receptor and voltage-gated calcium channels (VGCC) . These targets play crucial roles in the nervous system. The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, involved in synaptic plasticity and memory function. VGCCs are key players in the initiation of cellular calcium signaling, which is important for neurotransmitter release, muscle contraction, and gene expression.
Mode of Action
This compound acts as a blocker of the NMDA receptor and VGCC . It modulates the activity of these targets, leading to a decrease in calcium influx. This modulation can help protect against excitotoxicity, a process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate .
Biochemical Pathways
The compound’s action on the NMDA receptor and VGCC affects calcium signaling pathways. By inhibiting calcium influx, it can prevent the overactivation of these pathways, which is often associated with neurodegenerative disorders .
Pharmacokinetics
Its low cytotoxicity suggests that it may have good bioavailability .
Result of Action
The compound’s action results in neuroprotective effects. It significantly attenuates MPP±induced neurotoxicity, enhancing cell viability . This suggests that it could potentially be used to slow down or halt degenerative processes in neuronal cells.
Propriétés
IUPAC Name |
4-(1,1-dioxothiolan-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-12-10-7-3-4-8(6-7)11(10)13(16)14(12)9-2-1-5-19(9,17)18/h3-4,7-11H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHBXRLOROHSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
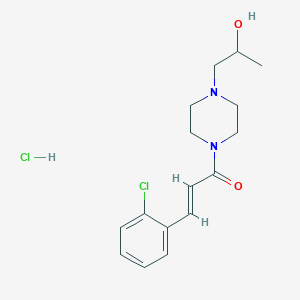
![Methyl 2-amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2423503.png)
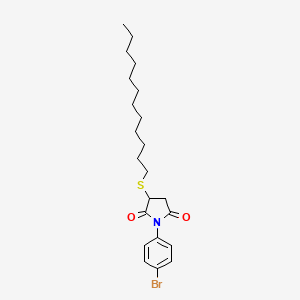
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2423506.png)
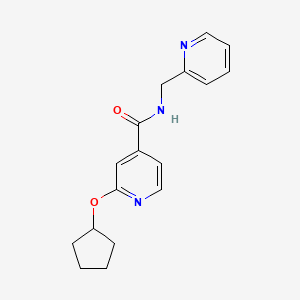
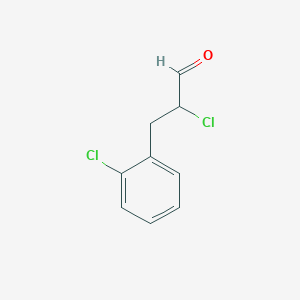
![N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2423509.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol](/img/structure/B2423511.png)
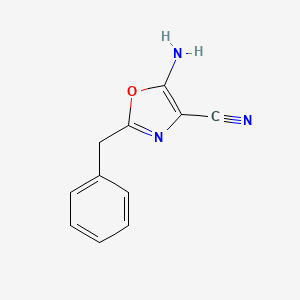
![N-(4-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2423515.png)
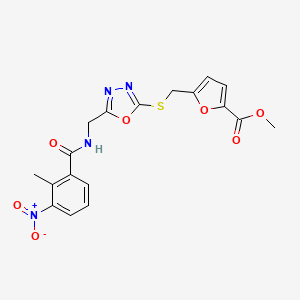
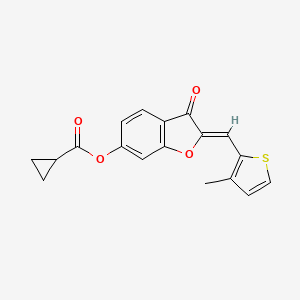
![N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B2423523.png)
